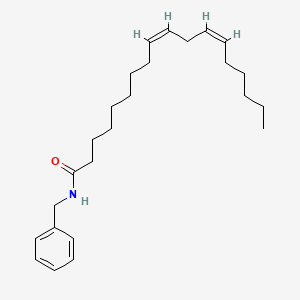

N-benzyllinoleamide

Description

N-Benzyllinoleamide is a macamide, a class of bioactive alkylamides characterized by a benzylamine group linked to a fatty acid residue. Structurally, it consists of a linoleic acid (C18:2, ω-6) moiety bonded to an N-benzyl group. This compound is naturally abundant in Lepidium meyenii (Maca) and Tropaeolum tuberosum (Mashua) tubers, plants traditionally used for their anti-fatigue and anti-inflammatory properties . Its unsaturated fatty acid chain enables enhanced membrane permeability, facilitating interactions with cellular targets such as NF-κB and STAT3, key regulators of inflammation .

Propriétés

IUPAC Name |

(9Z,12Z)-N-benzyloctadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWLCIANOBCQGW-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18286-71-0 | |

| Record name | N-Benzyl-linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-LINOLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le N-Benzyllinoléamide peut être synthétisé par réaction de l'acide linoléique avec la benzylamine. La réaction implique généralement l'activation du groupe carboxyle de l'acide linoléique, suivie d'une substitution nucléophile par la benzylamine. Les réactifs couramment utilisés pour cette activation comprennent le dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans un solvant organique comme le dichlorométhane .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du N-Benzyllinoléamide peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir la pureté souhaitée .

Types de réactions :

Oxydation : Le N-Benzyllinoléamide peut subir des réactions d'oxydation, en particulier au niveau des doubles liaisons de la partie acide linoléique. Les agents oxydants courants comprennent le permanganate de potassium et le tétroxyde d'osmium.

Réduction : Le composé peut être réduit en utilisant des réactions d'hydrogénation, généralement en présence d'un catalyseur au palladium.

Substitution : Le N-Benzyllinoléamide peut participer à des réactions de substitution nucléophile, en particulier au niveau de l'azote de l'amide.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en solution aqueuse.

Réduction : Gaz hydrogène avec du palladium sur carbone comme catalyseur.

Substitution : Benzylamine en présence d'une base comme la triéthylamine.

Principaux produits :

Oxydation : Epoxydes ou diols, selon les conditions de réaction.

Réduction : Amides saturés.

Substitution : Divers amides substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle dans l'étude de la formation et des réactions de la liaison amide.

Biologie : Investigué pour son rôle dans la modulation des voies biologiques, en particulier celles liées à l'inflammation et à la fatigue.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et analgésiques.

5. Mécanisme d'action

Le N-Benzyllinoléamide exerce ses effets principalement par l'inhibition de l'hydrolase d'époxyde soluble (sEH). Cette enzyme est impliquée dans le métabolisme des époxydes dérivés des acides gras polyinsaturés. En inhibant la sEH, le N-Benzyllinoléamide augmente les niveaux de ces époxydes, qui ont des propriétés anti-inflammatoires et analgésiques. Le composé active également le facteur 2 lié au facteur érythroïde nucléaire 2 (Nrf2), un facteur de transcription impliqué dans la réponse cellulaire au stress oxydatif .

Composés similaires :

N-Benzyl-9,12-octadécadiénamide : Un autre dérivé de l'acide linoléique avec des activités biologiques similaires.

Linoléamide : Le composé parent sans le groupe benzyle.

Macamide : Un composé apparenté trouvé dans Lepidium meyenii (maca) avec des propriétés anti-fatigue similaires.

Unicité : Le N-Benzyllinoléamide est unique en raison de sa double action en tant qu'inhibiteur de l'hydrolase d'époxyde soluble et activateur du facteur 2 lié au facteur érythroïde nucléaire 2. Ce double mécanisme contribue à ses puissants effets anti-inflammatoires et analgésiques, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Applications De Recherche Scientifique

Chemistry: Used as a model compound in studying amide bond formation and reactions.

Biology: Investigated for its role in modulating biological pathways, particularly those related to inflammation and fatigue.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mécanisme D'action

N-Benzyllinoleamide exerts its effects primarily through the inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxides derived from polyunsaturated fatty acids. By inhibiting sEH, this compound increases the levels of these epoxides, which have anti-inflammatory and analgesic properties. The compound also activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor involved in the cellular response to oxidative stress .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-Benzyllinoleamide is part of a broader family of macamides and benzylamides. Below is a detailed comparison with its structural and functional analogs:

Structural Differences

| Compound | Fatty Acid Residue | Key Structural Features |

|---|---|---|

| This compound | Linoleic acid (C18:2) | Two double bonds (Δ9,12), unsaturated |

| N-Benzyloleamide | Oleic acid (C18:1) | One double bond (Δ9), unsaturated |

| N-Benzylpalmitamide | Palmitic acid (C16:0) | Fully saturated |

| N-Oleoyldopamine | Oleic acid + dopamine | Hydroxyl groups on aromatic ring |

The degree of unsaturation and presence of functional groups (e.g., hydroxyls in N-oleoyldopamine) critically influence bioactivity .

Anti-Inflammatory Activity

Table 1: Inhibition of NF-κB and STAT3 Activation (IC50, µM)

| Compound | NF-κB (THP-1) | STAT3 (THP-1) | CCD-1109Sk (STAT3) | MRC-5 (STAT3) |

|---|---|---|---|---|

| This compound | 7.13 ± 0.02 | 6.78 ± 0.42 | 0.61 ± 0.76 | 1.24 ± 0.05 |

| N-Benzyloleamide | 9.78 ± 0.53 | 9.39 ± 0.11 | 5.49 ± 0.31 | 7.73 ± 0.94 |

| N-Oleoyldopamine | 3.54 ± 0.02 | — | — | — |

| Celastrol (Control) | 7.41 ± 0.99 | — | — | — |

This compound outperforms N-benzyloleamide in NF-κB and STAT3 inhibition due to its additional double bond, which enhances membrane interaction. However, N-oleoyldopamine’s hydroxyl groups confer superior activity, highlighting the role of aromatic functionalization .

In Vivo Anti-Fatigue and Antioxidant Effects

Table 2: Effects on Mice in Forced Swim Test (FST) and Oxidative Stress Markers

| Compound (40 mg/kg) | FST Time (s) | MDA Reduction (Liver) |

|---|---|---|

| This compound | 810 ± 336* | 2.58 ± 0.52* |

| N-Benzyloleamide | 888 ± 282* | 2.43 ± 0.64** |

| N-Benzylpalmitamide | 642 ± 264 | 3.29 ± 0.83 |

| Control | 612 ± 108 | 3.20 ± 0.74 |

*this compound and N-benzyloleamide significantly prolonged swimming time and reduced lipid peroxidation (MDA), whereas saturated analogs like N-benzylpalmitamide showed negligible effects .

Cytotoxicity Profiles

Table 3: Cytotoxicity (CC50, µM) in Human Cell Lines

| Compound | CCD-1109Sk (LDH/XTT) | MRC-5 (LDH/XTT) | THP-1 (LDH/XTT) |

|---|---|---|---|

| This compound | 80.59 / 83.09 | 81.42 / 85.09 | 87.00 / 89.96 |

| N-Benzyloleamide | 90.62 / 94.38 | 94.51 / 98.45 | 90.67 / 92.45 |

Both compounds exhibit low cytotoxicity, with this compound showing marginally higher safety in skin (CCD-1109Sk) and lung (MRC-5) cell lines .

Pharmacokinetic and Functional Advantages

- Membrane Permeability: The unsaturated linoleic acid residue in this compound enhances its ability to cross intestinal and blood-brain barriers compared to saturated analogs .

- Geographic Variation: this compound is predominant in Chinese Maca, while N-benzylpalmitamide dominates in Peruvian Maca, influencing regional therapeutic applications .

Activité Biologique

N-Benzyllinoleamide is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and potential antiviral properties, supported by various studies and case reports.

Chemical Structure and Synthesis

This compound is derived from linoleic acid and is characterized by the presence of a benzyl group attached to the nitrogen atom of the amide functional group. The synthesis typically involves the reaction of linoleic acid derivatives with benzylamine under specific conditions to yield this compound.

1. Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound. For instance, a study demonstrated that this compound significantly inhibited carrageenan-induced rat paw edema, achieving an inhibition rate of approximately 94.69% at 1 hour post-administration. This suggests a potent anti-inflammatory effect that could be beneficial in treating inflammatory conditions.

| Time (h) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

The mechanism behind this activity may involve the modulation of pro-inflammatory cytokines and mediators, although further research is needed to elucidate the exact pathways involved.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for different bacterial strains are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

These findings indicate that this compound is particularly effective against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent.

3. Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral activity, particularly against H1N1 influenza virus strains. The binding affinity of this compound to neuraminidase was measured at approximately -6.6 kcal/mol, suggesting a strong interaction that could inhibit viral replication.

Case Studies and Research Findings

A notable case study involving this compound examined its effects on cell lines infected with H1N1 virus, where it was observed to reduce viral load significantly compared to untreated controls. This reinforces its potential as an antiviral therapeutic agent.

4. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Anti-inflammatory : Inhibition of NF-kB signaling pathway.

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Antiviral : Inhibition of viral neuraminidase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.